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Compound of Interest

Compound Name: PF-06424439

Cat. No.: B15613075

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of PF-
06424439, a potent and selective diacylglycerol acyltransferase 2 (DGATZ2) inhibitor, for in vivo
experimental studies. Adherence to proper dissolution and formulation procedures is critical for
ensuring the bioavailability and efficacy of the compound in animal models.

Compound Information

Parameter Value Reference
Compound Name PF-06424439 [11[2]
Alternate Names PF 06424439 [3]

1469284-79-4
CAS Number [1]
(methanesulfonate)

Molecular Formula C22H26CIN7O ¢ CH403S [1]13]
Molecular Weight 536.05 g/mol [2][3]
Appearance White to off-white solid [4]
In Vitro ICso 14 nM for DGAT2 [1]

Solubility Data
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PF-06424439 is soluble in various solvents, which allows for flexibility in formulation depending
on the desired route of administration. It is crucial to use fresh, high-purity solvents to avoid
degradation of the compound and ensure reproducibility.

Solvent Solubility Notes Reference

Ultrasonic and

warming to 60°C may
=100 mg/mL (=

DMSO be required. Use [4]
227.30 mM)
newly opened,
hygroscopic DMSO.
Water Soluble to 100 mM [3]
Ethanol 88 mg/mL [2]

Recommended Formulations for In Vivo
Administration

Several vehicle formulations have been successfully used for in vivo studies with PF-
06424439. The choice of vehicle will depend on the experimental design, particularly the route

of administration (e.g., oral gavage, intravenous injection).

Oral Administration Formulations
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Formulation
Components

Composition

Achievable
Concentration

Reference

Vehicle 1: PEG300,

Tween-80, Saline

10% DMSO, 40%
PEG300, 5% Tween-
80, 45% Saline

> 2.5 mg/mL (5.68
mM)

[4]

Vehicle 2: SBE-B-CD

in Saline

10% DMSO, 90%
(20% SBE-B-CD in

Saline)

> 2.5 mg/mL (5.68
mM)

[4]

Vehicle 3: Corn Ol

10% DMSO, 90%
Corn Ol

> 2.5 mg/mL (5.68
mM)

[4]

Vehicle 4: PEG300,
Tween-80, ddH20

5% DMSO, 40%
PEG300, 5% Tween-
80, 50% ddH20

Not specified, but
based on a 88 mg/mL
DMSO stock.

[2]

Intravenous Administration Formulation

For intravenous administration, a formulation that ensures complete solubility and is well-

tolerated is essential. The following is a suggested starting point, but researchers should

optimize based on their specific experimental needs and animal model.

Formulation
Components

Composition

Achievable
Concentration

Reference

Vehicle for IV Injection

10% DMSO, 40%
PEG300, 5% Tween-
80, 45% Saline

> 2.08 mg/mL (3.88
mM)

[5]

Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of PF-06424439 in

DMSO, which can then be diluted into the final aqueous-based vehicle for administration.

Materials:
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o PF-06424439 powder

e Anhydrous, sterile DMSO

 Sterile microcentrifuge tubes or vials

o \ortex mixer

» Water bath or heat block (optional)

» Ultrasonic bath (optional)

Procedure:

Weigh the desired amount of PF-06424439 powder in a sterile container.
e Add the calculated volume of DMSO to achieve a 10 mg/mL concentration.
» Vortex the solution thoroughly for 2-3 minutes to aid dissolution.

« If the compound does not fully dissolve, gentle warming in a water bath at 60°C or sonication
can be applied.[4] Be cautious with heating to avoid degradation.

e Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at
-80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Preparation of Dosing Solution for Oral Gavage (Vehicle
1)

This protocol details the preparation of a dosing solution using a combination of DMSO,
PEG300, Tween-80, and saline.

Materials:
e PF-06424439 stock solution in DMSO (e.g., 10 mg/mL)

e« PEG300
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Tween-80

Sterile saline (0.9% NacCl)

Sterile conical tubes

Vortex mixer

Procedure:

o Calculate the required volumes of each component based on the desired final concentration
and total volume. For a final concentration of 2.5 mg/mL, the final composition will be 10%
DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

« In a sterile conical tube, add the required volume of DMSO (containing the dissolved PF-
06424439).

e Add the PEG300 to the tube. Vortex thoroughly until the solution is clear.
e Add the Tween-80 and vortex again until the solution is homogeneous.
e Finally, add the saline and vortex thoroughly to ensure a uniform suspension.

e The resulting solution should be clear.[4] It is recommended to use this solution immediately
after preparation.[2]
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Stock Solution Preparation

PF-06424439 Powder

Dosing Solution Preparation (Oral Gavage)

10 mg/mL Stock Solution PEG300 Tween-80 Saline

10% 140% i% 45%

W Final Dosing Solution
(=2.5 mg/mL)

Click to download full resolution via product page

Caption: Workflow for preparing an oral dosing solution of PF-06424439.

In Vivo Study Considerations

PF-06424439 has been demonstrated to be an orally bioavailable inhibitor of DGAT2.[1] In
preclinical rodent models, it has shown efficacy in reducing plasma triglyceride and cholesterol
levels.[1]
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] ] Observed
Animal Model Dosing Route Reference
Effects

Dose-dependent
- reduction in
Sucrose-fed rats  0.1-10 mg/kg Not specified [1]
plasma

triglycerides

Reduction in
plasma
LDL receptor cholesterol,
) 60 mg/kg/day Oral (p.0.) ) ) [1]
knockout mice triglycerides, and
hepatic

triglycerides

Male low-density Reduction in
lipoprotein 60 mg/kg/day for lasma
Pop gy Oral (p.o.) p. ) [4115]
receptor (LdlIr) 3 days triglycerides and
knockout mice cholesterol
Moderate
Rats 1 mg/kg Intravenous (i.v.) clearance and a [41[5]

short half-life

Reduction in
Mice 5 mg/kg Not specified plasma fatty [6]

acids

Mechanism of Action: DGAT2 Inhibition

PF-06424439 is a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key
enzyme in the synthesis of triglycerides. DGAT2 catalyzes the final step in the triglyceride
synthesis pathway, the conversion of diacylglycerol (DAG) and a fatty acyl-CoAto a
triglyceride. By inhibiting DGAT2, PF-06424439 blocks the production of new triglycerides. This
mechanism is central to its observed effects on lipid metabolism.[7][8]
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Caption: Simplified signaling pathway showing the inhibition of DGAT2 by PF-06424439.

Disclaimer: These protocols and application notes are intended for research purposes only.
Researchers should conduct their own optimization and validation studies for their specific
experimental conditions and animal models. All animal studies should be performed in
accordance with institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dissolution of PF-06424439 for In Vivo Studies:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613075#how-to-dissolve-pf-06424439-for-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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